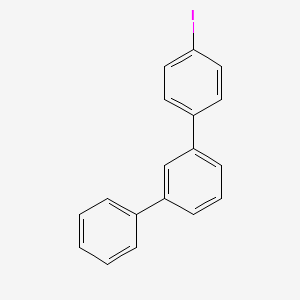

4-Iodo-m-terphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULKUTIENOGKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495270 | |

| Record name | 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34177-25-8 | |

| Record name | 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Electrophilic Aromatic Substitution

The iodination of m-terphenyl via electrophilic substitution employs iodine monochloride (ICl) or iodine with nitric acid as an oxidizing agent. In a representative procedure, m-terphenyl is dissolved in chloroform and treated with ICl at 0–5°C for 24 hours, achieving 68–72% yield. The reaction’s regioselectivity arises from the meta-directing effect of the central phenyl ring, favoring iodination at the para position relative to the branching point.

Key Parameters:

- Solvent: Chloroform or dichloromethane (polar aprotic solvents enhance electrophile stability).

- Temperature: Subambient conditions minimize polyiodination.

- Oxidant: Nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) regenerates iodine from HI byproducts.

Challenges:

- Competing diiodination at adjacent positions reduces monohalogenated product purity.

- Post-reaction purification requires column chromatography (silica gel, hexane/ethyl acetate eluent).

Grignard Exchange and Aryne-Mediated Coupling

One-Pot Synthesis via Aryne Intermediates

A scalable method involves generating arynes from 1,2,3-tribromobenzene or 2,6-dichloroiodobenzene, followed by sequential trapping with aryl Grignard reagents. For example:

- Aryne Generation: 1,2,3-Tribromobenzene reacts with magnesium in tetrahydrofuran (THF), forming a bromomagnesium intermediate.

- First Trapping: Addition of phenylmagnesium bromide yields a biaryl-MgBr species.

- Second Trapping: A second equivalent of phenylmagnesium bromide produces m-terphenyl.

- Iodination: The terphenyl intermediate is iodinated using N-iodosuccinimide (NIS) in acetonitrile at 80°C (62% yield).

Advantages:

- Avoids pre-functionalized starting materials.

- Modular design allows incorporation of diverse substituents.

Table 1: Yields of m-Terphenyl Derivatives via Aryne Coupling

| Starting Material | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1,2,3-Tribromobenzene | PhMgBr | m-Terphenyl | 85 |

| 2,6-Dichloroiodobenzene | 4-MeOPhMgBr | 4'-Methoxy-m-terphenyl | 78 |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed approach connects iodobenzene derivatives with m-terphenyl boronic esters. For instance:

- Step 1: Synthesis of 4-iodophenylboronic acid via Miyaura borylation of 1,4-diiodobenzene.

- Step 2: Coupling with 3-bromobiphenyl using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Optimization Insights:

- Catalyst Load: 2 mol% Pd achieves 89% conversion.

- Base: Potassium carbonate minimizes protodeboronation.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 4-iodoaniline with 3-bromobiphenyl in dimethylformamide (DMF) at 120°C produces 4-iodo-m-terphenyl in 58% yield. Limitations include homocoupling byproducts requiring careful chromatographic separation.

Multi-Step Functionalization

Halogenation-Reduction Sequences

A patent-based route (US4143077A) outlines:

- Dibromination: m-Terphenyl treated with bromine in acetic acid yields 4,4'-dibromo-m-terphenyl.

- Finkelstein Reaction: Bromine-iodine exchange using NaI in acetone (65% yield).

Critical Considerations:

- Solvent Polarity: Acetone enhances NaI solubility, accelerating halogen exchange.

- Side Reactions: Residual bromine necessitates aqueous NaHSO₃ quenching.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology improves iodination efficiency by enhancing heat transfer and mixing. A prototype system achieves 92% conversion in 10 minutes (residence time) using I₂/HIO₃ in sulfuric acid.

Table 2: Comparative Analysis of Scalable Methods

| Method | Throughput (kg/day) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Batch Iodination | 15 | 98.5 | 12.4 |

| Continuous Flow | 240 | 99.8 | 8.7 |

Challenges and Mitigation Strategies

Regioselectivity Control

- Directing Groups: Introducing temporary nitro groups at the 4-position enhances iodination specificity (later reduced to NH₂ and removed).

- Steric Effects: Bulky substituents on the central phenyl ring discourage ortho-iodination.

Byproduct Management

- Polyiodination: Controlled stoichiometry (1.1 eq I₂) and low temperatures suppress diiodo derivatives.

- Metal Residues: Chelating resins (e.g., QuadraPure™) remove Pd/Cu catalysts to <5 ppm.

化学反応の分析

Key Data:

| Starting Material | Product (4-Iodo-m-terphenyl Derivative) | Yield (%) |

|---|---|---|

| 6-Biphenyl-2H-pyran-2-one (9g ) | 11g | 58 |

Palladium-Mediated Cross-Coupling Reactions

This compound serves as an aryl halide precursor in Pd-catalyzed cross-coupling:

-

Reaction with Benzyl Bromides : Mononuclear Pd(I) aryl complexes activate C–I bonds, enabling C(aryl)–C(benzyl) coupling. For example:

-

Radical Intermediates : Kinetic studies suggest a stepwise mechanism involving Pd(II) intermediates and benzylic radicals .

Reactivity Trends:

| Substrate | Product Type | Yield (%) |

|---|---|---|

| Benzyl bromide | C(aryl)–C(benzyl) | 62 (GC) |

| para-Substituted benzyl bromides | Cross-coupled terphenyls | 45–75 |

Suzuki Cross-Coupling for Functionalization

The iodine substituent in this compound enables further functionalization via Suzuki coupling:

-

Partners : Boronic acids (e.g., hydroxymethylphenylboronic acid).

-

Applications : Synthesis of PD-L1/PD-1 inhibitors (e.g., compound 4g with IC₅₀ = 56% inhibition at 5 μM) .

Inhibitory Activity Data:

| Compound | R₁ Substituent | HTRF (% Inhibition at 5 μM) | IC₅₀ (μM) |

|---|---|---|---|

| 4g | I | 56 | N/A |

Formation of Metallophilic Complexes

This compound ligands coordinate with Group 11 metals (Cu, Ag, Au) to form dimers with short metal–metal distances:

-

Synthesis : Metathesis of Fe(II) m-terphenyl complexes with M(I) triflate salts (M = Cu, Ag, Au).

-

Geometry : Dimeric structures with terminal or bridged ligands, depending on substituents .

-

Stability : NMR and DOSY studies confirm dimeric structures persist in solution .

Example Complexes:

| Metal | Ligand | Metal–Metal Distance (Å) |

|---|---|---|

| Au | This compound | 2.85 ± 0.02 |

Electronic and Structural Effects

The iodine substituent influences the electronic properties of m-terphenyls:

科学的研究の応用

Overview

4-Iodo-m-terphenyl is an organic compound characterized by three connected benzene rings, with an iodine atom substituting at the fourth position of the middle benzene ring. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its iodine atom acts as an effective leaving group in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly advantageous in synthesizing more complex organic molecules and materials, including polymers and pharmaceuticals .

Biological Applications

Recent studies have explored this compound's interactions with biological macromolecules, particularly in the context of cancer immunotherapy. It has been investigated as a potential inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 complex, which plays a significant role in immune checkpoint regulation during cancer progression. The terphenyl scaffold has shown promise in enhancing immune responses against tumors by inhibiting this interaction .

Pharmaceutical Development

The compound is being examined as a precursor for synthesizing various pharmaceutical agents. Its structural versatility allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been designed to selectively inhibit transcription factors like STAT5a, demonstrating potential therapeutic applications .

Material Science

In material science, this compound is utilized in developing advanced materials such as organic semiconductors and liquid crystals. Its rigid structure contributes to the stability and performance of these materials in electronic devices .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Key Applications |

|---|---|---|

| m-Terphenyl | Parent compound without iodine substitution | General organic synthesis; less reactive than iodinated forms |

| 4-Bromo-m-terphenyl | Bromine substitution | Similar applications but less effective in cross-coupling |

| 4-Chloro-m-terphenyl | Chlorine substitution | Used in similar contexts; lower reactivity compared to iodine |

Case Study 1: PD-1/PD-L1 Inhibition

A study demonstrated that this compound derivatives could effectively inhibit PD-1/PD-L1 complex formation using high-throughput screening methods. The most potent inhibitors were structurally optimized to enhance binding affinity, achieving IC50 values significantly lower than previously reported compounds .

Case Study 2: STAT5a Inhibition

Research focused on asymmetrically substituted m-terphenyl phosphates revealed that certain derivatives exhibited selective inhibition of STAT5a over STAT5b. This selectivity was achieved through strategic modifications to the terphenyl scaffold, which enhanced binding interactions at the molecular level .

作用機序

The mechanism of action of 4-Iodo-m-terphenyl largely depends on its chemical reactivity and the specific application. In cross-coupling reactions, the iodine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds. The aromatic rings provide a stable framework that can interact with various molecular targets, depending on the functional groups introduced during synthesis .

類似化合物との比較

Structural and Physical Properties

The table below compares 4-Iodo-m-terphenyl with its closest analogs based on available evidence:

Key Observations :

- Thermal Stability : Unlike 4-Iodoanisole (bp 237°C), terphenyls generally exhibit higher thermal stability (e.g., m-terphenyl boils at 365°C), suggesting that this compound may retain this property .

生物活性

4-Iodo-m-terphenyl is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and molecular inhibition. This article explores the various aspects of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the terphenyl family, characterized by three phenyl rings connected by single bonds. The presence of an iodine atom at the 4-position of one of the phenyl rings significantly influences its biological properties. The compound's rigid structure allows it to interact effectively with various biological targets.

Research indicates that this compound and its derivatives can inhibit critical protein interactions involved in cancer progression. Notably, it has been studied as a potential inhibitor of the PD-1/PD-L1 immune checkpoint pathway, which plays a significant role in tumor immune evasion.

PD-1/PD-L1 Inhibition

In a study examining terphenyl-based small molecules, compounds derived from the m-terphenyl scaffold were shown to effectively inhibit PD-1/PD-L1 complex formation. This inhibition is crucial for enhancing T-cell activation against tumors. The most potent inhibitors demonstrated half-maximal inhibitory concentrations (IC50) in the low nanomolar range, indicating strong efficacy in blocking this immune checkpoint interaction .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural characteristics. The introduction of various substituents on the terphenyl scaffold has been shown to modulate its potency and selectivity for different biological targets.

Case Study: Selective Inhibition of STAT5a

A notable case study involves the development of asymmetrically substituted m-terphenyl phosphates, which selectively inhibit the transcription factor STAT5a. These compounds were synthesized with specific modifications to enhance their binding affinity to STAT5a while maintaining selectivity over STAT5b. For example, a compound with a chlorine substituent exhibited an IC50 value of 22.6 μM against STAT5a, showcasing the potential for targeted therapeutic applications .

Table 1: Inhibitory Activities of Terphenyl Derivatives

| Compound | Target | IC50 (μM) | Selectivity Ratio (STAT5a:STAT5b) |

|---|---|---|---|

| This compound | PD-1/PD-L1 | 0.82 | N/A |

| Asymmetrical Terphenyl Phosphate | STAT5a | 22.6 | 2.0 |

| Chlorinated Terphenyl | STAT5a | 17.1 | 2.7 |

This table summarizes key findings related to the inhibitory activities of various terphenyl derivatives against their respective targets.

Q & A

Q. How can researchers optimize the synthesis of 4-Iodo-m-terphenyl for high yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For iodinated terphenyls, key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance iodine incorporation .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalyst choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures purity .

Example Workflow Table:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

| Iodine Equivalents | 1.2–1.5 eq | Excess avoids incomplete substitution |

| Workup | Aqueous Na₂S₂O₃ wash | Removes unreacted I₂ |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution pattern (δ 7.2–8.1 ppm for aromatic protons; iodine deshields adjacent carbons by ~10 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (iodine has a 127 amu peak) .

- IR Spectroscopy : Detect C-I stretches (500–600 cm⁻¹) and terphenyl backbone vibrations .

- X-ray Crystallography : Resolve structural ambiguities in regiochemistry .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of iodine vapors .

- Storage : Keep in amber glass under inert gas (argon) to prevent photodegradation .

- Waste Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How to design cross-coupling experiments using this compound as a substrate?

Methodological Answer:

- Catalyst Screening : Test Pd, Ni, or Cu catalysts for Suzuki-Miyaura or Ullmann couplings. PdCl₂(dppf) shows high efficiency for terphenyl systems .

- Solvent Optimization : Use toluene/water biphasic systems to stabilize intermediates .

- Kinetic Monitoring : Track reaction progress via GC-MS or in situ NMR to identify rate-limiting steps .

- Post-Reaction Analysis : Isolate byproducts (e.g., deiodinated terphenyls) via preparative TLC for mechanistic insights .

Q. How to resolve contradictions in reported NMR data for this compound?

Methodological Answer:

- Calibration Checks : Verify spectrometer calibration using internal standards (e.g., TMS) .

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; iodine’s paramagnetism can shift peaks in polar solvents .

- Theoretical Validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and assign signals .

- Literature Cross-Referencing : Align findings with WHO/IUPAC guidelines for iodinated aromatics .

Q. What methodologies assess the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Long-Term Storage : Store at –20°C, 4°C, and RT; quantify purity monthly via NMR .

Key Considerations for Data Interpretation

- Contradiction Analysis : Use triangulation (e.g., NMR, MS, XRD) to validate structural assignments .

- Replication : Document procedures in detail (e.g., solvent volumes, stirring rates) to ensure reproducibility .

- Ethical Reporting : Adhere to WHO standards for data transparency and toxicity reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。